molecular formula C7H17NO3 B14376712 Ethoxy(methoxy)(2-methylpropoxy)amine CAS No. 88470-37-5

Ethoxy(methoxy)(2-methylpropoxy)amine

Cat. No.: B14376712
CAS No.: 88470-37-5
M. Wt: 163.21 g/mol
InChI Key: WTBSMEPWZYFQNC-UHFFFAOYSA-N
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Description

Ethoxy(methoxy)(2-methylpropoxy)amine is a tertiary amine derivative featuring three distinct alkoxy substituents: ethoxy (-OCH₂CH₃), methoxy (-OCH₃), and 2-methylpropoxy (-OCH₂CH(CH₃)₂). This compound is hypothesized to exhibit unique physicochemical properties due to the combination of hydrophilic (methoxy, ethoxy) and sterically bulky (2-methylpropoxy) groups.

Properties

CAS No.

88470-37-5

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

IUPAC Name

1-[ethoxy(methoxy)amino]oxy-2-methylpropane

InChI

InChI=1S/C7H17NO3/c1-5-10-8(9-4)11-6-7(2)3/h7H,5-6H2,1-4H3

InChI Key

WTBSMEPWZYFQNC-UHFFFAOYSA-N

Canonical SMILES

CCON(OC)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethoxy(methoxy)(2-methylpropoxy)amine can be achieved through a multi-step process involving the reaction of appropriate alcohols with amine precursors. One common method involves the reaction of 2-methylpropanol with methoxyethanol and ethoxyethanol in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds through nucleophilic substitution and condensation reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as acidic or basic catalysts can enhance the reaction rate and yield. The final product is purified through distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethoxy(methoxy)(2-methylpropoxy)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace one or more of the alkoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new amine derivatives with different alkoxy groups.

Scientific Research Applications

Ethoxy(methoxy)(2-methylpropoxy)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethoxy(methoxy)(2-methylpropoxy)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can influence various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as drug development or biochemical research.

Comparison with Similar Compounds

Structural and Functional Differences

  • Ethoxy vs. Methoxy Groups: Methoxy groups generally enhance chemical stability due to their smaller size and lower steric hindrance compared to ethoxy groups. However, ethoxy groups improve solubility in polar solvents (e.g., water, ethanol) .
  • Aromatic vs. Aliphatic Amines : Compounds with benzyl groups (e.g., ) exhibit π-π interactions, influencing binding affinity in biological systems, whereas aliphatic amines (e.g., ) prioritize flexibility and solubility .

Stability and Reactivity

  • Chemical Stability : Methoxy-containing amines (e.g., ) demonstrate higher resistance to hydrolysis than ethoxy analogs. The 2-methylpropoxy group may further stabilize the compound against nucleophilic attack due to steric shielding .
  • Enzymatic Degradation : Ethoxy and methoxy linkers in prodrugs show variable lability under enzymatic conditions. Methoxy groups are less prone to cleavage by esterases, whereas ethoxy groups may undergo faster metabolic processing .

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